molecular formula C16H13NO3S B3004077 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione CAS No. 338401-62-0

3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Cat. No.: B3004077
CAS No.: 338401-62-0
M. Wt: 299.34
InChI Key: PPWXNCJIJJTKCT-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a chemical compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiazine core with a methoxybenzyl group attached, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione typically involves the condensation of 2-aminobenzenethiol with 4-methoxybenzaldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazine ring or the methoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzothiazine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, infections, and inflammatory disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-2H-1,3-benzothiazine-2,4(3H)-dione
  • 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione
  • 3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Uniqueness

3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential therapeutic applications compared to its analogs.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1,3-benzothiazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-20-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)21-16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWXNCJIJJTKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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